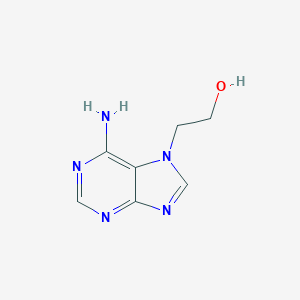

7-(2-Hydroxyéthyl)adénine

Vue d'ensemble

Description

N7-(2-Hydroxyethyl)adenine is a purine derivative that has garnered attention due to its potential therapeutic and environmental applications. This compound is a naturally occurring nucleoside found in various biological systems, including human urine, blood, and cerebrospinal fluid.

Applications De Recherche Scientifique

DNA Adduct Formation

N7-(2-Hydroxyethyl)adenine is significant in the context of DNA modifications. It is a derivative of adenine that can form adducts with DNA, particularly through interactions with electrophilic agents such as ethylene oxide. These adducts are crucial for understanding the mechanisms of mutagenesis and carcinogenesis.

- Biological Significance : The formation of N7-(2-hydroxyethyl)guanine (a related compound) has been extensively studied as a biomarker for exposure to ethylene oxide, an established carcinogen. This compound forms stable adducts with DNA, which can lead to mutations if not repaired properly . The presence of such adducts in human tissues has been linked to increased cancer risk, highlighting their importance in toxicological studies.

- Quantification Techniques : Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry have been employed to measure these adducts in biological samples. For instance, studies have successfully quantified N7-(2-hydroxyethyl)guanine in human DNA, providing insights into the extent of exposure to harmful agents .

Supramolecular Chemistry

N7-(2-Hydroxyethyl)adenine also plays a role in supramolecular chemistry, particularly in the formation of multicomponent crystals.

- Crystal Formation : Recent research has demonstrated that N7-(2-hydroxyethyl)adenine can form multicomponent crystals with other organic molecules through non-covalent interactions such as hydrogen bonding. These crystals exhibit unique properties that can be characterized using techniques like single-crystal X-ray diffraction and Fourier-transform infrared (FTIR) spectroscopy .

- Stability and Characterization : The stability of these multicomponent systems has been analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Such studies provide valuable information about the thermal properties and potential applications of these materials in drug delivery systems or as functional materials in nanotechnology .

Therapeutic Potential

The biological activities associated with N7-(2-hydroxyethyl)adenine suggest potential therapeutic applications.

- Role in Cellular Processes : Research indicates that derivatives of adenine, including N7-(2-hydroxyethyl)adenine, may influence cellular processes such as signaling pathways and gene expression. Understanding these mechanisms could lead to the development of novel therapeutic agents targeting specific cellular functions .

- Drug Development : The unique structural properties of N7-(2-hydroxyethyl)adenine make it a candidate for further investigation in drug development, particularly for conditions related to DNA damage and repair mechanisms.

Case Studies and Research Findings

Méthodes De Préparation

The synthesis of N7-(2-Hydroxyethyl)adenine can be achieved through various methods. One approach involves the reaction of adenine with ethylene oxide under controlled conditions. Another method includes the use of 2,2′-thiodiacetic acid to form multicomponent crystals with N7-(2-Hydroxyethyl)adenine . Industrial production methods often involve large-scale synthesis using these or similar routes, ensuring high purity and yield.

Analyse Des Réactions Chimiques

N7-(2-Hydroxyethyl)adenine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the adenine ring.

Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

Hydrolysis: This reaction can break down the compound into simpler molecules.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mécanisme D'action

The mechanism of action of N7-(2-Hydroxyethyl)adenine involves its interaction with various molecular targets. It has been identified as a calcium antagonist and an anti-inflammatory agent. The compound modulates signaling pathways such as NF-κB and TGF-β1/Smad, which are involved in inflammation and fibrosis .

Comparaison Avec Des Composés Similaires

N7-(2-Hydroxyethyl)adenine can be compared with other similar compounds, such as:

N9-(2-Hydroxyethyl)adenine: This compound forms multicomponent crystals with 2,2′-thiodiacetic acid and has unique binding properties.

N3-(2-Hydroxyethyl)adenine: Known for its presence in human urine and its role in monitoring alkylating agents.

Activité Biologique

N7-(2-Hydroxyethyl)adenine (N7-HEA) is a significant compound in the realm of molecular biology, particularly due to its role as a DNA adduct. This article explores its biological activity, mechanisms of formation, implications for health, and relevant research findings.

N7-(2-Hydroxyethyl)adenine is formed primarily through the reaction of ethylene oxide (EO) with DNA, specifically targeting the N7 position of adenine. Ethylene oxide is a known alkylating agent that can lead to various DNA modifications. The reaction can be summarized as follows:

This process results in the formation of adducts that can disrupt normal cellular functions and contribute to mutagenesis.

Biological Significance

Mutagenicity and Carcinogenicity

Research indicates that N7-HEA is not directly mutagenic; however, it can lead to depurination, resulting in apurinic sites that may contribute to mutations if not repaired properly. The persistence of these adducts in DNA raises concerns regarding their potential role in carcinogenesis, particularly in the context of exposure to ethylene oxide.

Case Studies

- Dose-Response Relationships : A study quantified N7-HEA levels in rat tissues following EO exposure. Results showed a linear increase in adducts with higher doses, suggesting that while endogenous levels are significant, exogenous exposure can exacerbate DNA damage .

- Human Exposure : In human studies, levels of N7-HEA were found to be higher in smokers compared to non-smokers, indicating lifestyle factors influence adduct formation . This suggests a potential biomarker role for N7-HEA in assessing exposure to alkylating agents.

Table 1: Summary of Key Research Findings on N7-(2-Hydroxyethyl)adenine

N7-HEA's biological activity is primarily characterized by its ability to form stable adducts with DNA, which can lead to:

Propriétés

IUPAC Name |

2-(6-aminopurin-7-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMKQMGJBJAMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=CN2CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452081 | |

| Record name | 7-(2-Hydroxyethyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126595-74-2 | |

| Record name | 7-(2-Hydroxyethyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.